(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid
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Overview
Description
(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, which is often a pyrrolidine derivative.
Protection: The amino group of the pyrrolidine derivative is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the pyrrolidine derivative with Fmoc-Cl in the presence of a base such as triethylamine.
Carboxylation: The protected pyrrolidine derivative is then carboxylated to introduce the carboxylic acid group. This step may involve the use of carbon dioxide or other carboxylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like EDCI or DCC are used for ester or amide formation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Esters and Amides: Substitution reactions produce esters or amides, depending on the reagents used.
Scientific Research Applications
(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Biological Studies: It is employed in studies involving protein-protein interactions and enzyme kinetics.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing for further functionalization or biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid: Similar in structure but with a hydroxybutanoic acid backbone.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid: Contains a tert-butoxycarbonyl group instead of a methyl group.
Uniqueness
(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structure allows for selective reactions and high stability during the synthesis process.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,18-/m0/s1 |
InChI Key |
UZAANVFMPWVILR-UGSOOPFHSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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